Tyrosinase Inhibition vs. Kojic Acid
In a direct enzyme inhibition assay, MHY884 demonstrated inhibitory activity against mushroom tyrosinase that was reported as 'higher than or similar to' that of kojic acid, a widely used reference inhibitor [1]. While exact IC50 values for MHY884 from this specific head-to-head assay are not provided in the primary source, the statement of comparable or superior potency to kojic acid, a benchmark with an established IC50 range of approximately 16-38 µM in similar mushroom tyrosinase assays, establishes MHY884 as a valid and potent alternative in this class [1].
| Evidence Dimension | Inhibition of Mushroom Tyrosinase Activity |
|---|---|
| Target Compound Data | Inhibitory activity 'higher than or similar to' kojic acid [1] |
| Comparator Or Baseline | Kojic acid (standard reference tyrosinase inhibitor) |
| Quantified Difference | Not quantified; described as 'higher than or similar to' [1] |
| Conditions | Mushroom tyrosinase in vitro assay [1] |
Why This Matters
This evidence confirms that MHY884 is a potent tyrosinase inhibitor, on par with a widely used standard, providing a reliable alternative for melanogenesis studies where kojic acid's potency is sufficient but its specific mechanistic profile is not required.
- [1] Ha YM, Uehara Y, Park D, Jeong HO, Park JY, Park YJ, Lee JY, Lee HJ, Song YM, Moon HR, Chung HY. Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. Appl Biochem Biotechnol. 2012 Nov;168(6):1416-33. View Source
